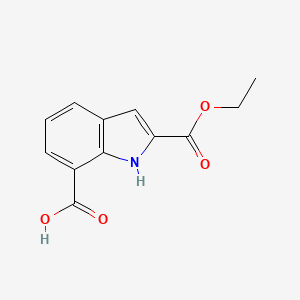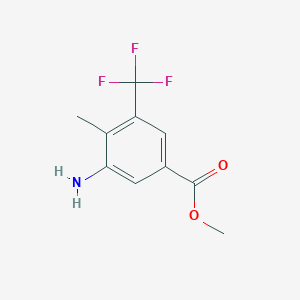
10-Acetamidodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Acetamidodecanoic acid is an organic compound with the molecular formula C12H23NO3 It is a derivative of decanoic acid, where an acetamido group is attached to the tenth carbon of the decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Acetamidodecanoic acid can be synthesized through several methods. One common approach involves the reaction of decanoic acid with acetic anhydride in the presence of a catalyst to form the acetamido derivative. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where decanoic acid and acetic anhydride are combined under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and yield. Post-reaction, the product is purified through crystallization or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 10-Acetamidodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decylamine derivatives.
Substitution: Formation of various substituted decanoic acid derivatives.
Scientific Research Applications
10-Acetamidodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 10-acetamidodecanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Decanoic Acid: The parent compound, lacking the acetamido group.
Lauric Acid: A similar fatty acid with a shorter carbon chain.
10-Hydroxydecanoic Acid: Another derivative of decanoic acid with a hydroxyl group instead of an acetamido group.
Uniqueness: 10-Acetamidodecanoic acid is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential interactions with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
10-acetamidodecanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-11(14)13-10-8-6-4-2-3-5-7-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
HJZYOWWKZLHXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
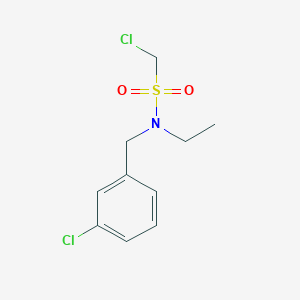

![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
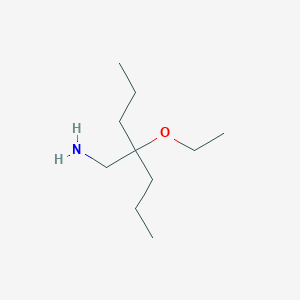
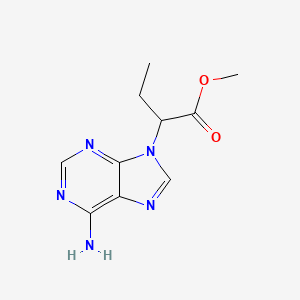
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)


